molecular formula C10H12F3NO2 B12278900 4-(1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

4-(1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

Cat. No.: B12278900
M. Wt: 235.20 g/mol
InChI Key: MVIFDLKYFGUSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is a chemical compound characterized by the presence of an amino group, a hydroxypropyl group, and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

    Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Hydroxypropyl Group Addition: The hydroxypropyl group is added via a reaction with an epoxide or a similar reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-3-hydroxypropyl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-(Trifluoromethyl)phenol: Lacks the amino and hydroxypropyl groups, affecting its reactivity and applications.

    4-(1-Amino-3-hydroxypropyl)-3-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to different biological and chemical behavior.

Uniqueness

4-(1-Amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

4-(1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2

InChI Key

MVIFDLKYFGUSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N

Origin of Product

United States

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